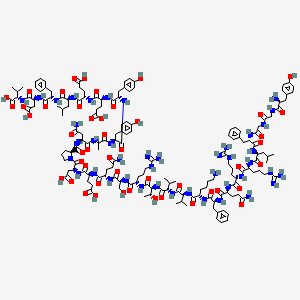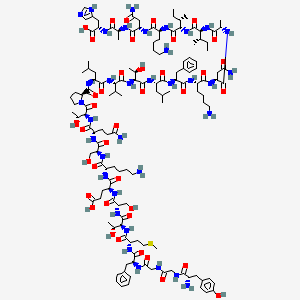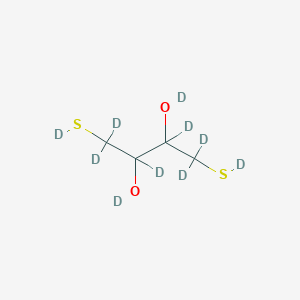
1-(4-Iodophenyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(4-Iodophenyl)piperazine hydrochloride is a chemical compound with the molecular formula IC6H4C4H9N2 · HCl and a molecular weight of 324.59 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and features an iodine atom attached to the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)piperazine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving receptor binding and neurotransmitter systems.
Medicine: Research into potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is often used in laboratory settings for proteomics research , suggesting that it may interact with proteins or other biological molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Iodophenyl)piperazine hydrochloride. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use this compound only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
1-(4-Iodophenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For example, it has been observed to interact with serotonin receptors, which are crucial for neurotransmission. The nature of these interactions involves binding to the active sites of the receptors, leading to either inhibition or activation of the receptor’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the serotonin signaling pathway, leading to changes in neurotransmitter release and uptake. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, leading to conformational changes that either activate or inhibit the receptor’s function. This binding can result in the inhibition of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft. Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and alterations in neurotransmitter levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its impact on overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the compound can be found in the cytoplasm, where it can interact with various enzymes and proteins .
Vorbereitungsmethoden
The synthesis of 1-(4-Iodophenyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and piperazine.
Reaction Conditions: The 4-iodoaniline is reacted with piperazine under controlled conditions to form 1-(4-Iodophenyl)piperazine.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Iodophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major products formed from these reactions include derivatives with different functional groups attached to the phenyl ring or the piperazine ring.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)piperazine dihydrochloride
- 1-(2-Chlorophenyl)piperazine monohydrochloride
- 1-(4-Bromophenyl)piperazine
- 1-(1-Naphthylmethyl)piperazine
These compounds share a similar piperazine core but differ in the substituents attached to the phenyl ring. The presence of different halogens or other groups can significantly alter their chemical properties and biological activities, making each compound unique in its applications.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABZSGMNVRFNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584594 | |
| Record name | 1-(4-Iodophenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624726-35-8 | |
| Record name | 1-(4-Iodophenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Iodophenyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















